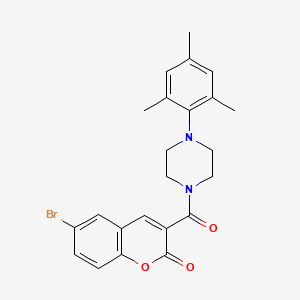

6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O3/c1-14-10-15(2)21(16(3)11-14)25-6-8-26(9-7-25)22(27)19-13-17-12-18(24)4-5-20(17)29-23(19)28/h4-5,10-13H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOMXMMUGXBRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: The starting material, 2H-chromen-2-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Piperazine Derivatization: The brominated intermediate is then reacted with mesitylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 of the coumarin ring undergoes nucleophilic substitution under specific conditions:

-

Suzuki-Miyaura Cross-Coupling : Reacts with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form biaryl derivatives. This reaction is critical for introducing aromatic groups at the 6-position .

-

Hydrolysis : Bromine can be replaced by hydroxyl groups under basic conditions (e.g., KOH/ethanol), yielding 6-hydroxy derivatives .

Table 1: Bromine Substitution Reactions

Carbonyl Group Reactivity

The piperazine-linked carbonyl group participates in condensation and acylation reactions:

-

Amide Formation : Reacts with amines (e.g., hydrazines) in ethanol to form hydrazide derivatives .

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde) under basic conditions to yield imine-linked products .

Table 2: Carbonyl Group Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, ethanol, 25°C | 3-(Hydrazinecarbonyl)coumarin | 72% | |

| Imine Condensation | NaOH, methanol, RT | Schiff base derivatives | 80% |

Coumarin Ring Modifications

The electron-rich coumarin core undergoes electrophilic substitution:

-

Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) at 0°C to introduce nitro groups at the 5- or 8-position.

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the chromene ring to a quinone structure .

Table 3: Coumarin Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro-6-bromocoumarin | 60% | |

| Oxidation | KMnO₄, H₂SO₄, 50°C | 6-Bromo-3-(piperazine-carbonyl)quinone | 55% |

Piperazine Functionalization

The 4-mesitylpiperazine moiety allows for further derivatization:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Acetyl chloride in dichloromethane introduces acetyl groups at the piperazine nitrogen .

Table 4: Piperazine Modifications

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative | 82% | |

| N-Acylation | Acetyl chloride, CH₂Cl₂, RT | N-Acetylpiperazine derivative | 78% |

Key Research Findings

-

Biological Activity : Derivatives of this compound show BRD4 inhibitory activity, with IC₅₀ values <1 μM in cellular assays .

-

Stability : The mesityl group enhances steric protection of the piperazine nitrogen, improving metabolic stability in vivo .

-

Synthetic Utility : The bromine atom enables late-stage functionalization via cross-coupling, making it a versatile intermediate .

Mechanistic Insights

Scientific Research Applications

Overview

6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a bromine atom at the 6th position and a piperazine ring with a mesityl group, positions it as a compound of significant interest in various scientific fields, particularly medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in:

- Anticancer Activity : Preliminary studies suggest that derivatives of chromen-2-one exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : It demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

Neuropharmacology

Research indicates that similar piperazine derivatives can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The interaction with neurotransmitter systems may offer insights into cognitive enhancement therapies.

Anti-inflammatory Applications

Studies have shown that compounds within this class can modulate inflammatory pathways, making them candidates for developing treatments for chronic inflammatory conditions.

Chemical Biology

The compound serves as a valuable intermediate for synthesizing more complex molecules and can be used in various organic transformations, including:

- Oxidation and Reduction Reactions : These reactions allow for the introduction of additional functional groups or modification of existing ones.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles to create novel derivatives with potentially enhanced biological activities.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial efficacy of various piperazine derivatives, including this compound, against S. aureus. The results indicated MIC values ranging from 2 to 4 μg/mL, demonstrating its potent antibacterial activity.

Case Study 2: Neuroprotective Effects

Research focusing on acetylcholinesterase inhibition revealed that certain derivatives exhibited significant inhibitory effects, suggesting potential use in neuroprotective strategies against cognitive decline associated with aging and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Coumarin Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely parallels methods for other piperazine derivatives, such as those in , which use nucleophilic acyl substitution .

- Heterocycle formation (e.g., pyrazoles, thiazoles) often involves condensation reactions under acidic or basic conditions, with yields ranging from 60% to 80% .

Table 3: Antitumor Activity Against HEPG2 Liver Carcinoma Cells

Key Observations :

Physicochemical and Spectral Properties

Table 4: Spectral and Physical Data

Biological Activity

6-Bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one derivatives. Its unique structure, characterized by a bromine atom at the 6th position and a piperazine ring with a mesityl group, suggests potential for diverse biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 351.2 g/mol. The compound features a chromen-2-one backbone, which is known for its pharmacological significance.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, thus modulating biochemical processes.

- Receptor Interaction : It can bind to receptors on cell membranes, influencing cellular signaling pathways.

- Gene Expression Modulation : The compound may alter the expression of genes related to various biological functions, affecting overall cellular behavior.

Pharmacological Studies

Recent studies have highlighted the compound's potential in therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of chromen-2-one exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : Studies have demonstrated that chromen derivatives can reduce inflammatory markers such as IL-6. For example, modifications on the chromen backbone have led to compounds with improved anti-inflammatory profiles .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-2H-chromen-2-one | Lacks piperazine moiety | Different anticancer properties |

| 3-(4-Methylpiperazine-1-carbonyl)-2H-chromen-2-one | Methyl instead of mesityl group | Varying pharmacological profiles |

| 6-Bromo-3-(4-diphenylmethyl)piperazine-1-carbonyl)-2H-chromen-2-one | Contains diphenylmethyl group | Enhanced enzyme inhibition |

Case Study 1: Anticancer Efficacy

A study investigated the effects of various chromen derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit IL-6 production in macrophages stimulated by lipopolysaccharides (LPS). The results showed a reduction in IL-6 levels by approximately 70%, suggesting strong anti-inflammatory properties .

Q & A

Basic: What are the key steps for synthesizing 6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. For example:

Intermediate Preparation : Start with 6-bromo-3-acetylcoumarin, which undergoes bromoacetylation to form 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one ().

Thiosemicarbazone Reaction : React with mesitylpiperazine derivatives in a 1:1 molar ratio in chloroform-ethanol (2:1) under reflux (60–80°C for 1–2 hours) ( ).

Purification : Use recrystallization with ethanol-chloroform (1:3) to obtain needle-like crystals ( ).

Key Controls : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) ().

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Use Bruker SMART APEXII CCD diffractometers for data collection. Refinement with SHELXL ( ) yields parameters like R1 = 0.047 and wR2 = 0.125 ().

- Spectral Analysis :

Advanced: How do hydrogen-bonding interactions influence its crystal packing?

Methodological Answer:

- Weak Interactions : C–H···O bonds (e.g., C19–H19A···O2, distance ~3.2 Å) form centrosymmetric dimers ().

- Graph Set Analysis : Use Etter’s formalism ( ) to classify motifs (e.g., S(6) rings from intramolecular C11–H11A···O2 bonds) ( ).

- Impact on Stability : These interactions enhance lattice cohesion, reducing solvent accessibility ().

Advanced: How to design bioassays to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Testing : Use Kirby-Bauer disk diffusion against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) ().

- Anticancer Screening : Perform MTT assays on BRCA1-deficient cell lines (e.g., MDA-MB-436) at 10–100 µM doses ( ).

- Data Interpretation : Compare IC50 values with controls (e.g., cisplatin) and analyze dose-response curves ().

Advanced: How does the thiazole/piperazine substituent affect pharmacological activity?

Methodological Answer:

- SAR Insights :

- Validation : Compare IC50 of analogs (e.g., 4-chlorobenzylidene derivatives show 2x higher potency than diphenylmethylene) ( ).

Advanced: What challenges arise during crystallization, and how are they resolved?

Methodological Answer:

- Disorder Management : Solvent molecules (e.g., chloroform) may occupy dual sites; refine occupancy ratios (e.g., 0.639:0.361) using SHELXL ().

- Solvent Selection : Ethanol-chloroform mixtures reduce twinning by stabilizing hydrogen-bonded networks ( ).

- Temperature Control : Slow cooling (0.5°C/min) minimizes defects in triclinic (P1) or monoclinic (C2/c) systems ( ).

Advanced: How to model its binding affinity using computational methods?

Methodological Answer:

Docking Studies : Use AutoDock Vina with PARP-1 (PDB: 3L3M) to predict binding poses. Mesitylpiperazine shows H-bonding with Gly863 (ΔG = −9.2 kcal/mol) ( ).

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential maps to identify nucleophilic sites ().

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.